![molecular formula C19H17N3O2S B2515889 N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 845298-61-5](/img/structure/B2515889.png)

N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

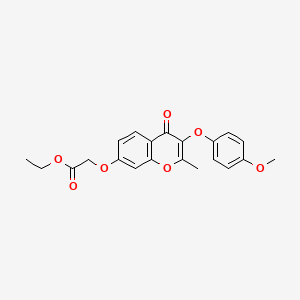

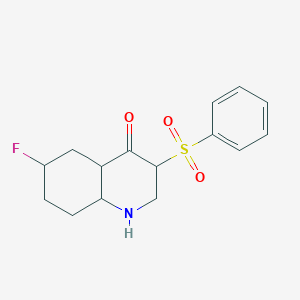

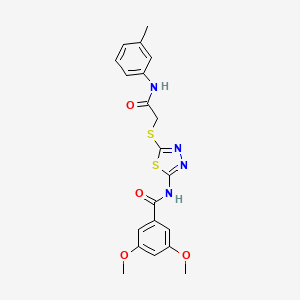

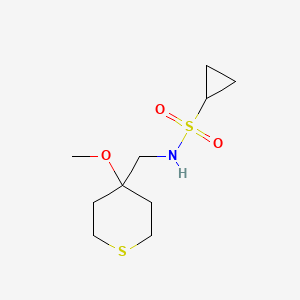

The compound "N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss various N-substituted derivatives of 1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally related to the compound . These derivatives have been synthesized and characterized for their potential as therapeutic agents, with a focus on their antimicrobial, hemolytic, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting with the conversion of an appropriate starting acid to an ester, followed by the formation of a hydrazide, and then cyclization to form a 1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this thiol with N-substituted-2-bromoacetamides to yield the target compounds . These methods employ reagents such as CS2, alcoholic KOH, DMF, NaH, and various amines to introduce the N-substituted groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectral techniques such as 1H-NMR, IR, and EI-MS . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core 1,3,4-oxadiazole structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution reactions where the thiol group of the 1,3,4-oxadiazole reacts with electrophilic N-substituted-2-bromoacetamides. The reactions are facilitated by the use of polar aprotic solvents and bases such as DMF and NaH .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics and the results of biological screening. The synthesized compounds exhibit varying degrees of antibacterial activity against different strains of bacteria, with some showing activity comparable to standard antibiotics like ciprofloxacin . Enzyme inhibition assays reveal that some derivatives are effective inhibitors of enzymes such as α-glucosidase, butyrylcholinesterase, and lipoxygenase . Hemolytic activity assays indicate that these compounds are generally not toxic to red blood cells, with some showing very slight hemolytic activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives with similar structural frameworks, aiming to evaluate their pharmacological potential. For instance, compounds with acetamide derivatives have been synthesized to investigate their antibacterial and anti-enzymatic potential, employing spectral analytical techniques for structural elucidation (Nafeesa et al., 2017). Similarly, derivatives bearing different heterocyclic rings have been created to assess antitumor activity, highlighting the importance of structural diversity in enhancing biological activity (Yurttaş et al., 2015).

Antimicrobial and Antitumor Activities

Several studies have synthesized compounds with similar core structures to evaluate their antimicrobial and antitumor potentials. For example, oxadiazole and acetamide derivatives have demonstrated significant antibacterial activity, offering insights into the design of new antimicrobial agents (Ramalingam et al., 2019). Moreover, benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Yurttaş et al., 2015).

Enzyme Inhibition

Compounds resembling the structure of N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide have also been explored for their enzyme inhibition capabilities. Research has indicated that certain derivatives can inhibit enzymes such as lipoxygenase, which is relevant for understanding mechanisms of inflammation and cancer (Nafeesa et al., 2017). This aspect is crucial for developing targeted therapies for diseases where enzyme regulation plays a key role.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13(23)15-8-5-9-16(10-15)21-18(24)12-25-19-20-11-17(22-19)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXNYCSMWKFSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)